(3R)-3-phenyloxolane-2,5-dione
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Overview
Description
(3R)-3-phenyloxolane-2,5-dione is an organic compound that belongs to the class of oxolane derivatives. This compound is characterized by a five-membered ring structure containing an oxygen atom and a phenyl group attached to the third carbon atom. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-phenyloxolane-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of phenylacetic acid with succinic anhydride in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired oxolane derivative.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-phenyloxolane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane-2,5-dione derivatives.
Reduction: Reduction reactions can convert the oxolane ring into more saturated derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as bromine or nitric acid can be used for electrophilic substitution.
Major Products
The major products formed from these reactions include various substituted oxolane derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
(3R)-3-phenyloxolane-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R)-3-phenyloxolane-2,5-dione involves its interaction with specific molecular targets. The oxolane ring can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-phenyloxolane-2,5-dione: A stereoisomer with similar structural features but different spatial arrangement.
3-phenyloxolane-2,5-dione: Lacks the stereochemistry at the third carbon atom.
3-methyl-oxolane-2,5-dione: Contains a methyl group instead of a phenyl group.
Uniqueness
(3R)-3-phenyloxolane-2,5-dione is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying stereochemical effects in chemical and biological systems.
Properties
CAS No. |
116668-57-6 |
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Molecular Formula |
C10H8O3 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
(3R)-3-phenyloxolane-2,5-dione |
InChI |
InChI=1S/C10H8O3/c11-9-6-8(10(12)13-9)7-4-2-1-3-5-7/h1-5,8H,6H2/t8-/m1/s1 |
InChI Key |
HDFKMLFDDYWABF-MRVPVSSYSA-N |
Isomeric SMILES |
C1[C@@H](C(=O)OC1=O)C2=CC=CC=C2 |
Canonical SMILES |
C1C(C(=O)OC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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